molecular formula C14H15ClN4O3 B5452782 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide

Cat. No.: B5452782
M. Wt: 322.75 g/mol
InChI Key: QVUPUTRIUSAPBW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, and a morpholine ring with a carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to various types of biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed through a cyclization reaction involving a precursor containing a hydrazide and a carboxylic acid . The morpholine ring could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic chlorophenyl group, the heterocyclic oxadiazole ring, and the morpholine ring with a carboxamide group. These groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo various types of chemical reactions. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic chlorophenyl and oxadiazole rings could influence its solubility, while the presence of the morpholine ring could influence its basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. For example, if it were designed as a drug molecule, it could potentially interact with various enzymes or receptors in the body, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its biological activity, its potential for bioaccumulation, and its stability. These factors would need to be assessed through experimental studies .

Future Directions

Future research on this compound could involve further studies to elucidate its biological activity, to optimize its synthesis, and to assess its safety profile. Additionally, it could be interesting to explore the potential of this compound as a lead structure for the development of new drugs .

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c15-11-3-1-10(2-4-11)13-17-12(22-18-13)9-16-14(20)19-5-7-21-8-6-19/h1-4H,5-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUPUTRIUSAPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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